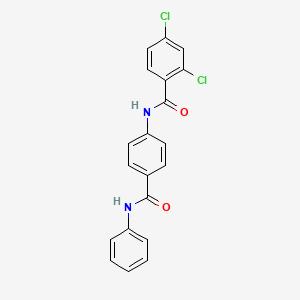

CID 1375606

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CID 1375606: . This compound is a specific and potent surrogate agonist of the orphan G protein-coupled receptor GPR27 . It is known for its ability to induce coupling of the receptor to β-arrestin 2 but not to G proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol can be used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid , while basic hydrolysis can be performed using sodium hydroxide .

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are 2,4-dichlorobenzoic acid and 4-aminobenzamide .

Scientific Research Applications

2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide: has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by acting as a surrogate agonist for the GPR27 receptor . Upon binding to GPR27 , it promotes the recruitment of β-arrestin 2 to the receptor, which is a key step in receptor signaling . This interaction does not involve coupling to G proteins, distinguishing it from other agonists . The activation of GPR27 has been linked to insulin promoter activity and secretion, suggesting a role in glucose metabolism .

Comparison with Similar Compounds

2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide: is unique in its specific action on GPR27 . Similar compounds include:

2,4-Dichlorobenzamide: Lacks the phenylamino carbonyl group, making it less specific for GPR27 .

4-Aminobenzamide: Does not have the dichlorobenzoyl group, affecting its binding affinity and specificity.

N-Phenylbenzamide: Lacks both the dichloro and aminocarbonyl groups, resulting in different biological activity.

These comparisons highlight the unique structural features of 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide that contribute to its specificity and potency as a GPR27 agonist .

Applications De Recherche Scientifique

2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide: has several scientific research applications:

Mécanisme D'action

Target of Action

CID 1375606 is a surrogate agonist of the orphan G protein-coupled receptor GPR27 . GPR27 is characterized by a high level of conservation among vertebrates and a predominant expression in the central nervous system .

Mode of Action

As a GPR27-specific surrogate agonist, this compound interacts with GPR27, a receptor that has been linked to insulin secretion

Biochemical Pathways

Given the link between gpr27 and insulin secretion , it is plausible that this compound may influence pathways related to glucose metabolism and insulin signaling.

Result of Action

Its role as a gpr27 agonist suggests it may influence cellular processes regulated by this receptor, such as insulin secretion .

Analyse Biochimique

Biochemical Properties

CID 1375606 plays a significant role in biochemical reactions. It interacts with the GPR27 receptor and promotes the recruitment of β-arrestin 2 . The nature of these interactions is characterized by the compound’s ability to selectively bind to the GPR27 receptor over closely related receptors .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by promoting the recruitment of β-arrestin 2 to the GPR27 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the GPR27 receptor. It acts as a surrogate agonist, binding to the receptor and promoting the recruitment of β-arrestin 2 . This leads to changes in gene expression and can result in enzyme inhibition or activation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide involves the reaction of 2,4-dichlorobenzoyl chloride with 4-aminobenzamide in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol can be used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid , while basic hydrolysis can be performed using sodium hydroxide .

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are 2,4-dichlorobenzoic acid and 4-aminobenzamide .

Comparaison Avec Des Composés Similaires

2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide: is unique in its specific action on GPR27 . Similar compounds include:

2,4-Dichlorobenzamide: Lacks the phenylamino carbonyl group, making it less specific for GPR27 .

4-Aminobenzamide: Does not have the dichlorobenzoyl group, affecting its binding affinity and specificity.

N-Phenylbenzamide: Lacks both the dichloro and aminocarbonyl groups, resulting in different biological activity.

These comparisons highlight the unique structural features of 2,4-Dichloro-N-[4-(phenylamino)carbonyl]phenylbenzamide that contribute to its specificity and potency as a GPR27 agonist .

Propriétés

IUPAC Name |

2,4-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O2/c21-14-8-11-17(18(22)12-14)20(26)24-16-9-6-13(7-10-16)19(25)23-15-4-2-1-3-5-15/h1-12H,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHDXBXPRBQVAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)